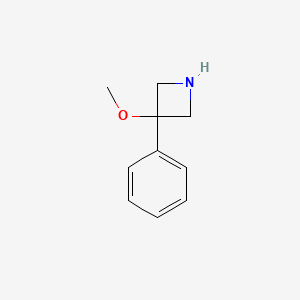

3-Methoxy-3-phenylazetidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

3-methoxy-3-phenylazetidine |

InChI |

InChI=1S/C10H13NO/c1-12-10(7-11-8-10)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 |

InChI Key |

UQZZKRPLWZRFPB-UHFFFAOYSA-N |

Canonical SMILES |

COC1(CNC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

3-Methoxy-3-phenylazetidine: A Technical Guide to its Core Basic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-3-phenylazetidine is a substituted azetidine derivative with potential applications in medicinal chemistry and drug discovery. The azetidine scaffold is of significant interest in the development of novel therapeutics due to its ability to introduce conformational rigidity and provide a three-dimensional architecture that can be exploited for potent and selective interactions with biological targets. This technical guide provides a comprehensive overview of the core basic properties of this compound, including its physicochemical characteristics and detailed experimental protocols for its synthesis and property determination. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel azetidine-based compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in Table 1. It is important to note that most of the available data is computationally predicted, and experimental verification is recommended.

| Property | This compound (Free Base) | This compound HCl[1] | Data Source |

| Molecular Formula | C₁₀H₁₃NO | C₁₀H₁₄ClNO | PubChem[1] |

| Molecular Weight | 163.22 g/mol | 199.68 g/mol [1] | PubChem[1] |

| Predicted XlogP | 0.8[2] | - | PubChem[2] |

| CAS Number | 47002136-5 | 1240528-45-3[1] | PubChem[1] |

| Appearance | Not available | Solid (presumed) | - |

| pKa | Not available (predicted basic) | Not available | - |

| Aqueous Solubility | Not available | Expected to be higher than the free base[3][4] | General chemical principles[3][4] |

Experimental Protocols

Due to the limited availability of specific experimental data for this compound, the following protocols are based on established methodologies for the synthesis and characterization of similar 3-substituted azetidine derivatives and aromatic amines.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from general methods for the synthesis of 3-alkoxy-3-arylazetidines. A potential approach involves the reaction of a suitable N-protected 3-azetidinone with a phenyl Grignard reagent, followed by O-methylation and deprotection.

Materials:

-

N-Benzhydryl-3-azetidinone

-

Phenylmagnesium bromide (3.0 M in diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium hydride (60% dispersion in mineral oil)

-

Methyl iodide

-

Palladium on carbon (10% w/w)

-

Hydrogen gas

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Grignard Addition: To a solution of N-benzhydryl-3-azetidinone in anhydrous THF at 0°C under an inert atmosphere, add phenylmagnesium bromide dropwise. Stir the reaction mixture at room temperature for 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-benzhydryl-3-hydroxy-3-phenylazetidine.

-

O-Methylation: To a suspension of sodium hydride in anhydrous THF at 0°C, add a solution of the crude N-benzhydryl-3-hydroxy-3-phenylazetidine in THF dropwise. Stir the mixture for 30 minutes at 0°C, then add methyl iodide. Allow the reaction to warm to room temperature and stir for 16 hours. Carefully quench the reaction with water and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by silica gel column chromatography to obtain N-benzhydryl-3-methoxy-3-phenylazetidine.

-

Deprotection: Dissolve the N-benzhydryl-3-methoxy-3-phenylazetidine in methanol and add palladium on carbon. Subject the mixture to hydrogenation (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS). Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield this compound.

Determination of pKa by Potentiometric Titration

The basicity of this compound can be determined by potentiometric titration of its hydrochloride salt.

Materials:

-

This compound hydrochloride

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Deionized water (degassed)

-

Potentiometer with a calibrated pH electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Accurately weigh approximately 10-20 mg of this compound hydrochloride and dissolve it in a known volume (e.g., 50 mL) of deionized water.

-

Place the solution in a thermostatted vessel and immerse the calibrated pH electrode.

-

Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.05-0.1 mL) of the titrant.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the first derivative of the titration curve.

Determination of logP by HPLC

The octanol-water partition coefficient (logP) can be determined using a high-performance liquid chromatography (HPLC) based method.[5][6][7]

Materials:

-

This compound

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphate buffer (pH 7.4)

-

A series of reference compounds with known logP values

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Prepare a series of mobile phases with varying acetonitrile/water ratios (e.g., 30:70, 40:60, 50:50, 60:40, 70:30 v/v) containing a constant concentration of phosphate buffer.

-

Inject the sample solution onto the C18 column for each mobile phase composition and record the retention time (t_R).

-

Determine the dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculate the capacity factor (k) for each mobile phase composition using the formula: k = (t_R - t_0) / t_0.

-

Calculate log k for each mobile phase composition.

-

Extrapolate the log k values to 100% aqueous phase to obtain log k_w.

-

Create a calibration curve by plotting the known logP values of the reference compounds against their experimentally determined log k_w values.

-

Use the calibration curve to determine the logP of this compound from its log k_w value.

Determination of Aqueous Solubility

The aqueous solubility of this compound hydrochloride can be determined using the shake-flask method.[8]

Materials:

-

This compound hydrochloride

-

Phosphate buffered saline (PBS, pH 7.4)

-

Thermostatted shaker

-

Centrifuge

-

HPLC with a UV detector or other suitable analytical method for quantification

Procedure:

-

Add an excess amount of this compound hydrochloride to a known volume of PBS (pH 7.4) in a sealed vial.

-

Agitate the vial in a thermostatted shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, centrifuge the suspension to separate the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

-

The aqueous solubility is reported as the concentration of the compound in the saturated solution.

Visualizations

The following diagrams illustrate the chemical structure of this compound and a general workflow for the determination of its physicochemical properties.

Caption: Chemical structure of this compound.

Caption: General experimental workflow for physicochemical property determination.

Conclusion

This technical guide provides a foundational understanding of the basic properties of this compound. While specific experimental data for this compound is limited, the provided protocols, based on established methodologies, offer a clear path for its synthesis and comprehensive characterization. The azetidine core, coupled with the methoxy and phenyl substituents, presents an interesting scaffold for further exploration in drug discovery. The data and protocols compiled in this guide are intended to facilitate future research and development efforts centered on this and related molecules. It is strongly recommended that the predicted physicochemical values be confirmed through rigorous experimentation.

References

- 1. This compound hydrochloride | C10H14ClNO | CID 47002135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound hydrochloride (C10H13NO) [pubchemlite.lcsb.uni.lu]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. Isolation (Recovery) [chem.ualberta.ca]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. acdlabs.com [acdlabs.com]

- 7. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 8. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Methoxy-3-phenylazetidine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Methoxy-3-phenylazetidine, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Attributes

This compound is a substituted azetidine, a class of four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their presence in various biologically active compounds. The core attributes of this molecule are summarized below.

| Property | Value | Citation |

| Molecular Formula | C₁₀H₁₃NO | [1] |

| Molecular Weight | 163.22 g/mol | |

| Monoisotopic Mass | 163.09972 Da | [1] |

| IUPAC Name (hydrochloride) | This compound;hydrochloride | [2] |

The hydrochloride salt of this compound has a molecular formula of C₁₀H₁₄ClNO and a molecular weight of 199.68 g/mol .[2]

Synthesis and Experimental Protocols

The synthesis of 3-substituted azetidines can be challenging but several general strategies have been developed. These include the intramolecular cyclization of 1,3-difunctionalized compounds, the ring enlargement of aziridines, and the direct functionalization of the azetidine ring.[3][4] A common approach involves the use of a protected azetidin-3-one as a key intermediate.

A representative experimental protocol for the synthesis of a 3-substituted azetidine derivative is as follows:

General Procedure for the Synthesis of 3,3-Disubstituted Azetidines:

This procedure describes a Lewis acid-catalyzed nucleophilic substitution reaction on an activated azetidine.

-

Preparation of Reaction Mixture: To a mixture of a Lewis acid catalyst, such as Scandium triflate (Sc(OTf)₃, 10 mol%), and 4Å molecular sieves (100 mg) in a dry reaction vessel under an argon atmosphere, add a solution of the azetidine precursor (e.g., an azetidine trichloroacetimide ester, 0.20 mmol) in dry dichloromethane (1.5 mL).

-

Addition of Nucleophile: Add the desired nucleophile (0.30 mmol) to the reaction mixture at 35°C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). The reaction is typically allowed to proceed for about 12 hours or until the starting material is consumed.

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to yield the desired 3,3-disubstituted azetidine product.[5]

Caption: A generalized workflow for the synthesis of this compound.

Potential Signaling Pathways and Therapeutic Applications

While specific signaling pathways for this compound are not extensively documented, the broader class of 3-substituted azetidines has been explored for various therapeutic applications. Their structural motifs are often designed to interact with specific biological targets.

Novel 3-substituted azetidine derivatives have been designed and evaluated as triple reuptake inhibitors (TRIs), which modulate the levels of serotonin, norepinephrine, and dopamine in the brain.[6][7] This suggests a potential role in the treatment of depression and other neuropsychiatric disorders.

Furthermore, some substituted azetidines have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's. For instance, related compounds have been designed as histamine H3 receptor antagonists and inhibitors of β-amyloid aggregation, two key targets in Alzheimer's disease research.

Caption: Logical relationships of 3-substituted azetidines and their potential applications.

This guide provides a foundational understanding of this compound for scientific and research purposes. Further investigation into its specific biological activities and mechanisms of action is warranted to fully elucidate its therapeutic potential.

References

- 1. PubChemLite - this compound hydrochloride (C10H13NO) [pubchemlite.lcsb.uni.lu]

- 2. This compound hydrochloride | C10H14ClNO | CID 47002135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: 3-Methoxy-3-phenylazetidine

CAS Number: 1240528-45-3 (for hydrochloride salt)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methoxy-3-phenylazetidine, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of public data specifically for this compound, this guide draws upon established principles of azetidine synthesis and the known biological activities of structurally related molecules.

Physicochemical Properties

A summary of the key physicochemical properties for this compound hydrochloride is presented below. This data is primarily computationally predicted and sourced from publicly available chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ClNO | PubChem[1] |

| Molecular Weight | 199.68 g/mol | PubChem[1] |

| IUPAC Name | This compound;hydrochloride | PubChem[1] |

| SMILES | COC1(CNC1)C2=CC=CC=C2.Cl | PubChem[1] |

| InChI | InChI=1S/C10H13NO.ClH/c1-12-10(7-11-8-10)9-5-3-2-4-6-9;/h2-6,11H,7-8H2,1H3;1H | PubChem[1] |

| Predicted XLogP3 | 2.1 | PubChem |

| Predicted Hydrogen Bond Donor Count | 1 | PubChem |

| Predicted Hydrogen Bond Acceptor Count | 2 | PubChem |

| Predicted Rotatable Bond Count | 2 | PubChem |

Synthesis

Conceptual Synthetic Workflow

The synthesis would likely commence from a suitable precursor, such as 3-phenylazetidin-3-ol, which can be prepared from the corresponding ketone. The subsequent methoxy functionalization at the C3 position is a key step.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: General Procedure for O-Methylation of a Tertiary Alcohol

This protocol is a generalized procedure and would require optimization for the specific substrate.

Materials:

-

3-Phenylazetidin-3-ol

-

Sodium hydride (NaH)

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-phenylazetidin-3-ol in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

-

Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Potential Biological Activity: Selective Estrogen Receptor Modulation

Structurally related N-substituted azetidine derivatives have been investigated as Selective Estrogen Receptor Modulators (SERMs). SERMs are a class of compounds that bind to estrogen receptors (ERs) and can act as either agonists or antagonists in a tissue-specific manner. This suggests that this compound could potentially interact with estrogen receptors. A patent for N-substituted azetidine derivatives highlights their potential use in conditions such as osteoporosis, breast cancer, and endometriosis[2].

Signaling Pathway: Estrogen Receptor Action

The diagram below illustrates the general mechanism of action for an estrogen receptor antagonist. An antagonist would bind to the estrogen receptor (ERα or ERβ), preventing the binding of the natural ligand, estradiol. This blockage inhibits the conformational changes required for coactivator recruitment and subsequent gene transcription.

Caption: Potential antagonistic action of this compound on the Estrogen Receptor pathway.

Experimental Protocols for Biological Activity Screening

To investigate the potential SERM activity of this compound, the following experimental protocols are suggested.

Estrogen Receptor Alpha (ERα) Antagonist Assay

This assay determines the ability of a compound to inhibit the binding of a fluorescently labeled estrogen to the ERα ligand-binding domain.

Materials:

-

Recombinant human ERα ligand-binding domain

-

Fluorescently labeled estradiol (e.g., Fluormone™ ES2)

-

Test compound (this compound)

-

Assay buffer (e.g., phosphate-buffered saline with 0.01% BSA)

-

Black, low-volume 384-well plates

-

Fluorescence polarization plate reader

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.

-

Assay Plate Preparation: To each well of the 384-well plate, add the assay buffer, fluorescently labeled estradiol, and the diluted test compound.

-

Reaction Initiation: Add the recombinant ERα to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Data Acquisition: Measure the fluorescence polarization of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition of binding at each concentration of the test compound and determine the IC₅₀ value.

Cell-Based Estrogen Receptor Functional Assay

This assay measures the ability of a compound to antagonize estradiol-induced gene expression in a human cell line that endogenously expresses the estrogen receptor, such as MCF-7 breast cancer cells.

Materials:

-

MCF-7 cells

-

Cell culture medium (e.g., DMEM supplemented with fetal bovine serum)

-

Phenol red-free medium

-

Estradiol

-

Test compound (this compound)

-

Luciferase reporter plasmid containing an estrogen response element (ERE)

-

Transfection reagent

-

Luciferase assay system

Procedure:

-

Cell Culture and Transfection: Culture MCF-7 cells and transfect them with the ERE-luciferase reporter plasmid.

-

Hormone Deprivation: After transfection, switch the cells to a phenol red-free medium containing charcoal-stripped serum for 24-48 hours to remove any residual estrogens.

-

Compound Treatment: Treat the cells with a fixed concentration of estradiol in the presence of varying concentrations of this compound.

-

Incubation: Incubate the cells for 24 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Determine the ability of the test compound to inhibit estradiol-induced luciferase expression and calculate the IC₅₀ value.

Conclusion

This compound is a small molecule with potential for further investigation in the field of drug discovery. While specific experimental data for this compound is scarce, its structural features suggest that it may possess interesting biological activities, particularly as a Selective Estrogen Receptor Modulator. The synthetic and experimental protocols outlined in this guide provide a framework for researchers to synthesize and evaluate the biological properties of this and related azetidine derivatives. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

The Advent and Evolution of 3-Substituted Azetidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The four-membered nitrogen-containing heterocycle, azetidine, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry. Its unique conformational constraints, ability to impart favorable physicochemical properties, and role as a versatile bioisostere have driven significant interest in its synthesis and application. This technical guide provides an in-depth exploration of the discovery and historical development of 3-substituted azetidines, detailing key synthetic methodologies, experimental protocols, and their impact on drug discovery.

Introduction: The Rise of a Strained Scaffold

Initially overshadowed by the chemistry of its more famous derivative, the β-lactam ring of penicillin, the azetidine core has carved out its own significant niche in drug design.[1][2] The inherent ring strain of the four-membered ring, once a synthetic challenge, is now exploited to create molecules with rigid conformations and fewer rotatable bonds, often leading to improved metabolic stability and target affinity.[3] Furthermore, 3-substituted azetidines serve as valuable bioisosteres for more common functionalities, offering a pathway to novel chemical space with enhanced properties such as solubility and reduced lipophilicity.[4][5] Their incorporation into marketed drugs like Baricitinib highlights their therapeutic potential.[3] This guide traces the historical progression of synthetic strategies for 3-substituted azetidines, from classical cyclization reactions to modern, highly efficient methodologies.

Early Synthetic Strategies: Laying the Foundation

The synthesis of the strained azetidine ring has historically been a challenging endeavor.[6] Early and classical methods primarily relied on intramolecular cyclization reactions of 1,3-difunctionalized open-chain precursors. These foundational approaches, while often requiring multi-step syntheses, established the fundamental principles for constructing the azetidine core.

A prevalent classical strategy involves the intramolecular nucleophilic substitution of a γ-amino halide or a related substrate.[7] This approach, typically base-catalyzed, involves the formation of a C-N bond through the displacement of a leaving group by an amine.

Another foundational method is the ring expansion of aziridines. This strategy leverages the strain of the three-membered ring to facilitate the insertion of a carbon atom, leading to the formation of the four-membered azetidine ring.[6][8] Additionally, [2+2] cycloaddition reactions between imines and alkenes have been employed to construct the azetidine skeleton, offering a direct route to the four-membered ring system.[3][8][9]

Modern Synthetic Methodologies

While classical methods established the feasibility of azetidine synthesis, the demand for more efficient, modular, and functional group-tolerant approaches has driven the development of modern synthetic strategies. These methods often provide access to a wider array of complex and diversely substituted azetidines.

Couty's Azetidine Synthesis

A significant advancement in the synthesis of enantiopure azetidines is the method developed by François Couty. This efficient approach utilizes readily available β-amino alcohols, which undergo chlorination followed by deprotonation and a 4-exo-trig ring closure to yield the desired azetidine.[10] This methodology has proven robust and has been widely adopted for the synthesis of diverse azetidine-based scaffolds for drug discovery programs.[10]

Functionalization of Pre-existing Azetidine Rings

The direct modification of a pre-formed azetidine ring offers a modular and efficient route to 3,3-disubstituted azetidines. This can be achieved through various mechanisms, including the formation of a carbocation at the 3-position from a suitable leaving group, followed by nucleophilic attack.[3] Other strategies involve the generation of a radical at the 3-position or transition metal-catalyzed arylation of 3-exo-methylenated azetidines.[3]

Strain-Release Homologation of 1-Azabicyclo[1.1.0]butanes (ABBs)

Pioneered by the Baran and Aggarwal groups, the use of 1-azabicyclo[1.1.0]butanes (ABBs) as versatile intermediates has revolutionized the synthesis of 3,3-disubstituted azetidines.[3] This strain-release approach allows for the modular and divergent synthesis of a wide range of functionalized azetidines with high efficiency and functional group tolerance.[11]

References

- 1. jmchemsci.com [jmchemsci.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. tcichemicals.com [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Synthesis of Azetidines [manu56.magtech.com.cn]

- 9. books.apple.com [books.apple.com]

- 10. Couty's azetidine synthesis - Wikipedia [en.wikipedia.org]

- 11. pubs.rsc.org [pubs.rsc.org]

Spectroscopic and Synthetic Profile of 3-Methoxy-3-phenylazetidine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methoxy-3-phenylazetidine, tailored for researchers, scientists, and professionals in drug development. Due to the absence of publicly available experimental spectra for this specific compound, this document compiles predicted data from reliable chemical databases and provides expected spectroscopic characteristics based on analogous structures. Furthermore, representative experimental protocols for its synthesis and characterization are detailed to guide laboratory work.

Spectroscopic Data

While direct experimental spectra for this compound are not found in the surveyed literature, its mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy profiles can be predicted with a high degree of confidence based on its chemical structure and data from similar compounds.

Mass Spectrometry (MS)

Computational predictions for the mass-to-charge ratio (m/z) of various adducts of this compound (C₁₀H₁₃NO, Monoisotopic Mass: 163.09972 Da) have been established. This data is crucial for the identification and confirmation of the compound in mass spectrometric analyses.

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 164.10700 |

| [M+Na]⁺ | 186.08894 |

| [M-H]⁻ | 162.09244 |

| [M+NH₄]⁺ | 181.13354 |

| [M+K]⁺ | 202.06288 |

| [M]⁺ | 163.09917 |

| [M]⁻ | 163.10027 |

Note: Data is computationally predicted and sourced from public chemical databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected ¹H and ¹³C NMR chemical shifts for this compound are outlined below. These estimations are derived from the analysis of structurally related azetidine derivatives and are presented to aid in the interpretation of experimental spectra.

Table 2: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.20 - 7.50 | Multiplet |

| Azetidine-CH₂ (adjacent to N) | 3.50 - 4.00 | Multiplet |

| Azetidine-CH₂ (adjacent to C-O) | 3.80 - 4.20 | Multiplet |

| Methoxy-CH₃ | 3.20 - 3.50 | Singlet |

| Azetidine-NH | 1.50 - 2.50 | Broad Singlet |

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Phenyl C (quaternary) | 140 - 145 |

| Phenyl CH | 125 - 130 |

| Azetidine C-O | 75 - 85 |

| Azetidine CH₂ | 50 - 60 |

| Methoxy CH₃ | 50 - 55 |

Infrared (IR) Spectroscopy

The anticipated infrared absorption bands for this compound are based on the characteristic vibrational frequencies of its constituent functional groups.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Bond |

|---|---|---|

| N-H Stretch (Azetidine) | 3300 - 3500 | N-H |

| C-H Stretch (Aromatic) | 3000 - 3100 | C-H |

| C-H Stretch (Aliphatic) | 2850 - 3000 | C-H |

| C=C Stretch (Aromatic) | 1450 - 1600 | C=C |

| C-O Stretch (Ether) | 1050 - 1150 | C-O |

| C-N Stretch (Azetidine) | 1100 - 1250 | C-N |

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for the synthesis and spectroscopic characterization of this compound, formulated from established methodologies for analogous compounds.

Synthesis of this compound

A plausible synthetic strategy for this compound involves a three-step process starting from 3-hydroxy-3-phenylazetidine.

-

Protection of the Azetidine Nitrogen: The secondary amine of the azetidine ring is first protected to prevent side reactions in the subsequent step. A common method involves reacting 3-hydroxy-3-phenylazetidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a tertiary amine base such as triethylamine in an aprotic solvent like dichloromethane. The reaction is typically monitored by thin-layer chromatography (TLC) and, upon completion, the N-Boc-3-hydroxy-3-phenylazetidine is isolated through standard aqueous work-up and purification.

-

Methylation of the Hydroxyl Group: The protected intermediate is then subjected to methylation. This is achieved by dissolving the N-Boc-3-hydroxy-3-phenylazetidine in a dry ethereal solvent, for instance, tetrahydrofuran (THF), under an inert atmosphere. A strong base, such as sodium hydride, is added at a reduced temperature (0 °C) to deprotonate the hydroxyl group, followed by the addition of a methylating agent like methyl iodide. The reaction is allowed to proceed to completion, after which it is carefully quenched and the N-Boc-3-methoxy-3-phenylazetidine is extracted and purified.

-

Deprotection of the Azetidine Nitrogen: The final step involves the removal of the Boc protecting group. The N-Boc-3-methoxy-3-phenylazetidine is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane. Upon completion of the deprotection, the reaction mixture is neutralized, and the target compound, this compound, is isolated and purified, typically by column chromatography.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized this compound, the following spectroscopic analyses are performed:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field spectrometer (e.g., 400 MHz or higher). A sample of the purified compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Standard pulse programs are used for data acquisition.

-

IR Spectroscopy: The infrared spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat thin film on a salt plate (NaCl or KBr) or as a KBr pellet, with the spectrum typically recorded from 4000 to 400 cm⁻¹.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed to determine the exact mass of the molecule. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and analyzed using Electrospray Ionization (ESI) in both positive and negative ion modes.

Synthesis and Characterization Workflow

The logical flow from starting materials to a fully characterized final product is a critical aspect of chemical synthesis. The following diagram provides a visual representation of the general workflow for the preparation and analysis of a novel azetidine derivative.

Caption: A generalized workflow for the synthesis and spectroscopic characterization of this compound.

Physical and chemical properties of 3-Methoxy-3-phenylazetidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Methoxy-3-phenylazetidine hydrochloride. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates general principles and methodologies relevant to the synthesis and biological significance of substituted azetidines, providing a valuable resource for researchers in medicinal chemistry and drug discovery.

Chemical and Physical Properties

While specific experimental data for this compound hydrochloride is not extensively reported in publicly available literature, its fundamental properties can be summarized from computational and database sources.

Table 1: Physical and Chemical Properties of this compound Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ClNO | PubChem[1] |

| Molecular Weight | 199.68 g/mol | PubChem[1] |

| IUPAC Name | This compound;hydrochloride | PubChem[1] |

| CAS Number | 1240528-45-3 | PubChem[1] |

| Canonical SMILES | COC1(CNC1)C2=CC=CC=C2.Cl | PubChem[1] |

| InChI Key | FETSBXWNGPPDAU-UHFFFAOYSA-N | PubChem[1] |

| Predicted XLogP3 | 0.8 | PubChemLite[2] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 199.0763918 Da | PubChem[1] |

| Monoisotopic Mass | 199.0763918 Da | PubChem[1] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound hydrochloride is not available in the cited literature. However, general synthetic strategies for 3-substituted azetidines can be adapted. A common approach involves the cyclization of a suitable precursor.

One plausible synthetic route could involve the reaction of a 1,3-dihalogenated propane derivative with a primary amine to form the azetidine ring, followed by functionalization at the 3-position. Another general method is the intramolecular cyclization of γ-amino alcohols or halides.

Below is a generalized workflow for the synthesis of a 3-substituted azetidine, which could be adapted for this compound.

Caption: Generalized workflow for the synthesis of 3-substituted azetidines.

Key Experimental Considerations (General):

-

Solvent and Temperature: The choice of solvent and reaction temperature is critical for controlling the rate and selectivity of the cyclization reaction.

-

Protecting Groups: The use of appropriate protecting groups for the amine functionality may be necessary to prevent side reactions.

-

Purification: Purification of the final product is typically achieved through techniques such as column chromatography, recrystallization, or distillation.

Biological and Pharmacological Context

The azetidine ring is a recognized "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[3][4] Its rigid, four-membered ring structure can impart favorable pharmacokinetic properties and provide a three-dimensional vector for substituent orientation, which is crucial for binding to biological targets.[5]

Compounds containing the azetidine moiety have demonstrated a wide range of pharmacological activities, including but not limited to:

-

Anticancer[6]

-

Antibacterial[6]

-

Antiviral[6]

-

Anti-inflammatory[6]

-

Central Nervous System (CNS) activity[6]

The specific biological activity and signaling pathways of this compound hydrochloride have not been reported. However, the presence of the phenyl and methoxy groups suggests potential interactions with various biological targets. Functionalizing the phenyl group can be a strategy to modulate the bioactivity of the molecule.[7]

The logical relationship for investigating the biological potential of a novel azetidine compound like this compound hydrochloride is outlined below.

Caption: Logical workflow for evaluating the biological activity of a novel azetidine.

Safety and Handling

Based on GHS classifications for similar compounds, this compound hydrochloride should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound hydrochloride is a substituted azetidine with potential for further investigation in drug discovery and medicinal chemistry. While specific experimental data is limited, this guide provides a summary of its known properties and outlines general synthetic and biological evaluation strategies based on the broader class of azetidine compounds. Further experimental work is required to fully characterize this molecule and explore its potential applications.

References

- 1. This compound hydrochloride | C10H14ClNO | CID 47002135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound hydrochloride (C10H13NO) [pubchemlite.lcsb.uni.lu]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks [technologynetworks.com]

- 6. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy 3-Methyl-3-phenylazetidine | 5961-33-1 [smolecule.com]

Potential Research Applications of 3-Methoxy-3-phenylazetidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold is a privileged motif in medicinal chemistry, prized for its ability to impart desirable physicochemical properties and novel biological activities. This technical guide explores the potential research applications of a specific, yet under-investigated derivative, 3-Methoxy-3-phenylazetidine. Drawing upon data from structurally related compounds and established principles of medicinal chemistry, this document outlines the prospective pharmacology, synthetic strategies, and key experimental protocols for evaluating this compound. The primary focus lies in its potential as a modulator of monoamine transporters, specifically the dopamine transporter (DAT) and the serotonin transporter (SERT), suggesting its utility in the development of novel therapeutics for neurological and psychiatric disorders.

Introduction: The Azetidine Scaffold in Drug Discovery

Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as valuable building blocks in modern drug discovery. Their inherent ring strain and three-dimensional nature offer a unique conformational rigidity that can enhance binding affinity to biological targets.[1] The incorporation of an azetidine ring can improve metabolic stability, aqueous solubility, and lipophilicity, all critical parameters in optimizing drug candidates.[2] Specifically, 3-substituted azetidines have shown a wide range of pharmacological activities, including acting as triple reuptake inhibitors, making them attractive scaffolds for the development of novel central nervous system (CNS) agents.[3]

This guide focuses on the potential of this compound, a compound that combines the favorable properties of the azetidine core with a 3,3-disubstitution pattern known to influence biological activity.

Potential Pharmacological Profile: A Monoamine Transporter Modulator

While direct biological data for this compound is limited in publicly accessible literature, strong inferences can be drawn from studies on structurally analogous 3-aryl-3-arylmethoxyazetidines. These studies reveal a high affinity for monoamine transporters, particularly the dopamine transporter (DAT) and the serotonin transporter (SERT).

2.1. Rationale for Monoamine Transporter Activity

Monoamine transporters are critical regulators of neurotransmission, responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft.[4] Inhibitors of these transporters are mainstays in the treatment of depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD). The structural similarity of this compound to known DAT and SERT ligands suggests it may act as a dual inhibitor.

2.2. Quantitative Data from Structurally Related Compounds

The following table summarizes the binding affinities (Ki, in nM) of several 3-aryl-3-arylmethoxyazetidines for human DAT and SERT, as determined by radioligand binding assays. This data provides a strong basis for predicting the potential activity of this compound.

| Compound | R1 | R2 | DAT Ki (nM) | SERT Ki (nM) |

| Analog 1 | H | H | 150 | 15 |

| Analog 2 | 4-Cl | 4-Cl | 100 | 1.0 |

| Analog 3 | 3,4-diCl | H | 50 | 25 |

| Analog 4 | 3,4-diCl | 3,4-diCl | 30 | 1.3 |

| Predicted: this compound | H | -OCH3 | Predicted Moderate | Predicted High |

Note: Data for Analogs 1-4 are derived from studies on 3-aryl-3-arylmethoxyazetidines. The prediction for this compound is an educated estimation based on structure-activity relationships (SAR).

Experimental Protocols

3.1. Synthesis of this compound

The following is a proposed synthetic route for this compound, based on established methods for the synthesis of 3,3-disubstituted azetidines.

Scheme 1: Proposed Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

3.1.1. Step 1: Synthesis of N-Boc-3-hydroxy-3-phenylazetidine

-

To a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C under an argon atmosphere, add phenylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

3.1.2. Step 2: Synthesis of N-Boc-3-methoxy-3-phenylazetidine

-

To a solution of N-Boc-3-hydroxy-3-phenylazetidine (1.0 eq) in anhydrous THF at 0°C under an argon atmosphere, add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portionwise.

-

Stir the mixture at 0°C for 30 minutes.

-

Add methyl iodide (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Carefully quench the reaction with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

3.1.3. Step 3: Deprotection to yield this compound

-

To a solution of N-Boc-3-methoxy-3-phenylazetidine (1.0 eq) in dichloromethane (DCM), add trifluoroacetic acid (TFA) (10 eq) or a 4M solution of HCl in dioxane.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to afford the desired product as its corresponding salt.

3.2. In Vitro Monoamine Transporter Binding Assay

This protocol describes a radioligand binding assay to determine the affinity (Ki) of this compound for DAT and SERT.[1]

3.2.1. Materials

-

HEK293 cells stably expressing human DAT or SERT.

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Radioligand for DAT (e.g., [³H]WIN 35,428).

-

Radioligand for SERT (e.g., [³H]Citalopram).

-

Non-specific binding control (e.g., 10 µM GBR 12909 for DAT, 10 µM Fluoxetine for SERT).

-

Test compound (this compound).

-

96-well plates.

-

Scintillation counter and vials.

3.2.2. Procedure

-

Prepare cell membranes from HEK293 cells expressing the target transporter.

-

In a 96-well plate, add binding buffer, the appropriate radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

For non-specific binding determination, add the non-specific binding control instead of the test compound.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

-

Terminate the binding by rapid filtration through a glass fiber filter mat using a cell harvester.

-

Wash the filters with ice-cold binding buffer.

-

Place the filter discs in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the Ki values using the Cheng-Prusoff equation.

3.3. In Vitro Monoamine Transporter Uptake Inhibition Assay

This protocol measures the functional inhibition (IC50) of DAT and SERT by this compound.[5]

3.3.1. Materials

-

HEK293 cells stably expressing human DAT or SERT, plated in 96-well plates.

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Radiolabeled substrate for DAT (e.g., [³H]Dopamine).

-

Radiolabeled substrate for SERT (e.g., [³H]Serotonin).

-

Test compound (this compound).

-

Stop solution (e.g., ice-cold uptake buffer).

-

Scintillation counter and vials.

3.3.2. Procedure

-

Wash the plated cells with uptake buffer.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle for 10-20 minutes at 37°C.

-

Initiate uptake by adding the radiolabeled substrate.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by aspirating the medium and washing the cells rapidly with ice-cold stop solution.

-

Lyse the cells and transfer the lysate to scintillation vials.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the IC50 values by non-linear regression analysis of the concentration-response curves.

Potential Signaling Pathways and Research Applications

Inhibition of DAT and SERT by this compound would lead to an increase in the synaptic concentrations of dopamine and serotonin, respectively. This modulation of monoaminergic neurotransmission has implications for several signaling pathways and potential therapeutic applications.

4.1. Dopamine Transporter (DAT) Inhibition

Caption: Proposed mechanism of DAT inhibition by this compound.

Increased synaptic dopamine levels resulting from DAT inhibition can lead to the activation of postsynaptic dopamine receptors (D1-D5), which are G-protein coupled receptors that modulate various downstream signaling cascades, including those involving cyclic AMP (cAMP) and calcium.[6] Research applications in this area include:

-

Treatment of ADHD: By increasing dopamine levels in the prefrontal cortex, this compound could improve attention and executive function.

-

Antidepressant Activity: Dopaminergic pathways are implicated in mood regulation, and DAT inhibition can have antidepressant effects.

-

Treatment of Substance Use Disorders: Modulating the dopamine reward pathway could be a strategy for treating addiction.[7]

4.2. Serotonin Transporter (SERT) Inhibition

Caption: Proposed mechanism of SERT inhibition by this compound.

Elevated synaptic serotonin through SERT inhibition can activate a wide array of postsynaptic serotonin receptors (5-HT receptors), leading to diverse physiological effects.[8] Potential research applications include:

-

Treatment of Depression and Anxiety Disorders: SERT inhibition is the primary mechanism of action for the most widely prescribed class of antidepressants, the selective serotonin reuptake inhibitors (SSRIs).

-

Obsessive-Compulsive Disorder (OCD): Serotonergic dysfunction is a key feature of OCD, and SERT inhibitors are a first-line treatment.

-

Post-Traumatic Stress Disorder (PTSD): Modulating serotonin signaling can help to alleviate the symptoms of PTSD.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity with significant potential for CNS drug discovery. Based on the pharmacology of structurally related compounds, it is hypothesized to act as a dual inhibitor of the dopamine and serotonin transporters. This technical guide provides a framework for its synthesis and in vitro characterization. Future research should focus on confirming its predicted pharmacological profile, determining its selectivity for DAT and SERT over other monoamine transporters, and evaluating its efficacy in animal models of neurological and psychiatric disorders. The exploration of this and similar 3-substituted azetidines could lead to the development of novel and effective therapeutics.

References

- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. frontiersin.org [frontiersin.org]

- 4. Dopamine transporter cell surface localization facilitated by a direct interaction with the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dopamine transporter - Wikipedia [en.wikipedia.org]

- 7. Reduced D2-mediated signaling activity and trans-synaptic upregulation of D1 and D2 dopamine receptors in mice overexpressing the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Azetidine Scaffold: A Cornerstone in the Design of CNS Active Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel and effective therapeutics for central nervous system (CNS) disorders remains a paramount challenge in medicinal chemistry. The intricate nature of the blood-brain barrier (BBB) and the complexity of neuronal signaling pathways demand innovative molecular designs. Among the myriad of heterocyclic scaffolds employed in drug discovery, the four-membered azetidine ring has emerged as a privileged structure for the development of CNS active compounds. Its unique conformational constraints, metabolic stability, and ability to serve as a versatile pharmacophoric element have propelled its use in targeting a range of CNS receptors and transporters. This technical guide provides a comprehensive overview of the role of the azetidine scaffold in CNS drug discovery, with a focus on its impact on nicotinic acetylcholine receptors (nAChRs), N-methyl-D-aspartate (NMDA) receptors, vesicular monoamine transporter 2 (VMAT2), and glycine transporter 1 (GlyT1).

The azetidine moiety, a nitrogen-containing saturated heterocycle, imparts a degree of conformational rigidity that is advantageous in drug design. This pre-organization of substituents can lead to enhanced binding affinity and selectivity for the target protein by reducing the entropic penalty upon binding. The strained nature of the four-membered ring also influences its chemical reactivity and metabolic fate, often conferring improved pharmacokinetic properties. Due to the challenges in their synthesis, azetidines were historically less explored than their five- and six-membered counterparts; however, recent advancements in synthetic methodologies have made a diverse array of functionalized azetidines more accessible to medicinal chemists.[1][2][3][4][5][6]

Azetidine-Containing Compounds Targeting Key CNS Proteins

The versatility of the azetidine scaffold is evident in its application across a spectrum of CNS targets. The following sections detail its role in modulating the function of key proteins involved in neurotransmission.

Nicotinic Acetylcholine Receptor (nAChR) Modulators

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in cognitive function, learning, memory, and attention. Modulators of nAChRs are being investigated for the treatment of Alzheimer's disease, Parkinson's disease, schizophrenia, and attention-deficit/hyperactivity disorder (ADHD). The azetidine ring has been incorporated into several potent and selective nAChR ligands.

One notable example is Sazetidine-A , which has been characterized as a potent partial agonist at α4β2 nAChRs.[7] The azetidine nitrogen is crucial for its interaction with the receptor. The conformational constraint imposed by the azetidine ring helps to position the key pharmacophoric elements for optimal binding.

Quantitative Data for Azetidine-Based nAChR Modulators

| Compound | Target | Assay Type | Ki (nM) | EC50 (µM) | IC50 (nM) | Reference |

| Sazetidine-A | α4β2 nAChR | Binding Assay | 0.4 (rat), 0.6 (human) | [7] | ||

| Sazetidine-A | α7 nAChR | Calcium Flux | 4.2 (without PNU-120596) | [7] | ||

| Sazetidine-A | α7 nAChR | Calcium Flux | 0.4 (with PNU-120596) | [7] | ||

| Sazetidine-A | α7 nAChR | Inhibition of PNU-282987 response | 476 | [7] |

NMDA Receptor Modulators

The NMDA receptor, an ionotropic glutamate receptor, is fundamental to synaptic plasticity, learning, and memory. Its dysfunction is implicated in a range of neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer's disease. The azetidine scaffold has been utilized to create conformationally restricted analogs of glutamate and glycine, which act as agonists and modulators at the NMDA receptor.

Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors

VMAT2 is responsible for packaging monoamine neurotransmitters (dopamine, norepinephrine, serotonin) into synaptic vesicles for subsequent release.[8][9][10][11] Inhibition of VMAT2 can modulate monoaminergic neurotransmission and is a therapeutic strategy for conditions like Huntington's disease and tardive dyskinesia. Azetidine-containing compounds have been developed as potent VMAT2 inhibitors. The rigid azetidine core can mimic the conformation of endogenous ligands, leading to high-affinity binding.

Quantitative Data for Azetidine-Based VMAT2 Inhibitors

| Compound | Target | Assay Type | Ki (nM) | Reference |

| cis-4-methoxy analog 22b | VMAT2 | [3H]dopamine uptake | 24 | [1] |

| trans-methylenedioxy analog 15c | VMAT2 | [3H]dopamine uptake | 31 | [1] |

| Azetidine analogs (15a-15c, 22a-22c) | VMAT2 | [3H]dopamine uptake | ≤66 | [1] |

Glycine Transporter 1 (GlyT1) Inhibitors

Glycine acts as a co-agonist at the NMDA receptor, and its concentration in the synaptic cleft is regulated by glycine transporters.[2][12][13][14] GlyT1 is a key regulator of glycine levels at glutamatergic synapses, and its inhibition potentiates NMDA receptor function.[12][14] This makes GlyT1 an attractive target for treating schizophrenia and other disorders associated with NMDA receptor hypofunction. Azetidine-based compounds have been developed as potent and selective GlyT1 inhibitors, where the azetidine ring often serves as a rigid scaffold to orient the necessary pharmacophoric groups.[15][16][17][18]

Quantitative Data for an Azetidine-Based GlyT1 Inhibitor

| Compound | Target | In Vivo Assay | Effect | Reference |

| Compound 26 | GlyT1 | Novel Object Recognition | Memory enhancement at 0.03 mg/kg | [15][17] |

| Compound 26 | GlyT1 | Contextual Fear Conditioning | Memory enhancement at 0.01-0.03 mg/kg | [15][17] |

Experimental Protocols

Synthesis of Azetidine Scaffolds

The synthesis of functionalized azetidines often involves multi-step sequences. A general approach to a densely functionalized azetidine ring system is outlined below, adapted from Lowe et al.[19]

General Synthesis of Trisubstituted Azetidines:

-

N-Alkylation: A secondary amine is reacted with bromoacetonitrile to introduce the cyanomethyl group.

-

Protection: The primary alcohol is protected as its trityl ether.

-

Chloride Formation: The benzylic alcohol is converted to the corresponding chloride.

-

Cyclization: Treatment of the chloride with a strong base such as lithium hexamethyldisilylazide (LiHMDS) at low temperatures (-50 °C) induces intramolecular cyclization to form the 2-cyano azetidine. Stereoselectivity can often be controlled by the choice of base and reaction temperature.

-

Functional Group Manipulation: The nitrile group can be reduced to a primary amine, which can then be further functionalized to generate a library of diverse scaffolds.

Radioligand Binding Assay for nAChRs

This protocol is a generalized procedure for determining the binding affinity of a test compound to nAChRs.

-

Membrane Preparation: Rat brain tissue or cells expressing the nAChR subtype of interest are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in assay buffer.

-

Binding Reaction: In a 96-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [³H]epibatidine for α4β2 nAChRs) and varying concentrations of the test compound.

-

Incubation: The plate is incubated at room temperature for a sufficient time to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand. The filter is washed with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: The radioactivity on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, from which the Ki value can be calculated using the Cheng-Prusoff equation.

[³H]Dopamine Uptake Assay for VMAT2

This assay measures the ability of a compound to inhibit the uptake of dopamine into synaptic vesicles.[1]

-

Synaptic Vesicle Preparation: Synaptic vesicles are isolated from rat brain tissue by differential centrifugation and sucrose gradient fractionation.

-

Uptake Reaction: In a 96-well plate, the synaptic vesicle preparation is incubated with [³H]dopamine and varying concentrations of the test compound in a buffer containing ATP to energize the transporter.

-

Incubation: The reaction is carried out at 37°C for a defined period.

-

Filtration: The reaction is stopped by rapid filtration through a glass fiber filter, and the filter is washed with ice-cold buffer.

-

Scintillation Counting: The radioactivity retained on the filter, representing [³H]dopamine taken up into the vesicles, is measured by liquid scintillation counting.

-

Data Analysis: The IC50 value for the inhibition of dopamine uptake is determined by non-linear regression analysis.

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptors

This technique is used to measure the effect of compounds on the function of NMDA receptors in living cells.[20][21][22][23][24]

-

Cell Culture: Cells expressing the NMDA receptor subtype of interest (e.g., HEK293 cells or primary neurons) are cultured on coverslips.

-

Recording Setup: A coverslip is placed in a recording chamber on the stage of a microscope and perfused with an external solution. A glass micropipette filled with an internal solution is used as the recording electrode.

-

Seal Formation: The micropipette is brought into contact with a cell, and a high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured by applying gentle suction, allowing electrical access to the entire cell.

-

Drug Application: The NMDA receptor agonist (e.g., glutamate) and co-agonist (e.g., glycine) are applied to the cell in the absence and presence of the test compound.

-

Data Acquisition and Analysis: The currents flowing through the NMDA receptors are recorded and analyzed to determine the effect of the test compound on receptor activity (e.g., potentiation or inhibition).

In Vitro Blood-Brain Barrier Permeability Assay

This assay provides an estimate of a compound's ability to cross the BBB.[3][25][26][27][28]

-

Cell Culture Model: A monolayer of brain endothelial cells (e.g., hCMEC/D3) is cultured on a microporous membrane in a transwell insert, separating an apical (blood side) and a basolateral (brain side) compartment.

-

Permeability Measurement: The test compound is added to the apical compartment. At various time points, samples are taken from the basolateral compartment to measure the amount of compound that has crossed the cell monolayer.

-

Quantification: The concentration of the test compound in the samples is determined by a suitable analytical method, such as LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated, which provides a measure of the compound's permeability across the in vitro BBB model.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the CNS targets discussed.

Caption: Simplified signaling pathway of α4β2 nAChR activation.

Caption: NMDA receptor activation and downstream signaling.

Caption: Mechanism of VMAT2-mediated dopamine transport.

Caption: Role of GlyT1 in regulating synaptic glycine levels.

Conclusion

The azetidine scaffold has proven to be a valuable asset in the design and development of CNS active compounds. Its unique structural and physicochemical properties have enabled the creation of potent and selective modulators for a variety of important CNS targets. The examples highlighted in this guide demonstrate the broad applicability of the azetidine moiety in addressing complex neurological and psychiatric disorders. As synthetic methodologies continue to advance and our understanding of CNS pathophysiology deepens, the azetidine scaffold is poised to play an even more significant role in the future of neuroscience drug discovery. The continued exploration of this versatile scaffold holds great promise for the development of the next generation of CNS therapeutics.

References

- 1. Regulation of NMDA receptor Ca2+ signalling and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of N-methyl-d-aspartate receptor function by glycine transport - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Synthesis of Azetidines [manu56.magtech.com.cn]

- 6. Azetidine synthesis [organic-chemistry.org]

- 7. Sazetidine-A Activates and Desensitizes Native α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. psychotropical.com [psychotropical.com]

- 10. Vesicular monoamine transporter - Wikipedia [en.wikipedia.org]

- 11. psychiatrictimes.com [psychiatrictimes.com]

- 12. Frontiers | Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia [frontiersin.org]

- 13. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]

- 14. Glycine transporter 1 inhibitors and modulation of NMDA receptor-mediated excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Azetidine-based selective glycine transporter-1 (GlyT1) inhibitors with memory enhancing properties [ouci.dntb.gov.ua]

- 17. Azetidine-based selective glycine transporter-1 (GlyT1) inhibitors with memory enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubcompare.ai [pubcompare.ai]

- 22. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Whole Cell Patch Clamp Protocol [protocols.io]

- 24. Patch Clamp Protocol [labome.com]

- 25. [PDF] Methods to assess drug permeability across the blood‐brain barrier | Semantic Scholar [semanticscholar.org]

- 26. bohrium.com [bohrium.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

Synthesis of Four-Membered Heterocycles: A Technical Guide for Researchers

Introduction

Four-membered heterocycles, including azetidines, oxetanes, thietanes, and silacyclobutanes, are increasingly recognized as valuable structural motifs in medicinal chemistry and drug development. Their inherent ring strain and unique conformational properties can impart favorable physicochemical and pharmacological characteristics to bioactive molecules. The incorporation of these small, often polar, ring systems can lead to improved metabolic stability, aqueous solubility, and binding affinity to biological targets. This technical guide provides an in-depth overview of the core synthetic strategies for accessing these important heterocyclic systems, complete with detailed experimental protocols and comparative data to aid researchers in their synthetic endeavors.

Synthetic Strategies for Azetidines

Azetidines, four-membered rings containing a nitrogen atom, are key components in a number of approved drugs and clinical candidates. Their synthesis can be broadly categorized into intramolecular cyclizations and cycloaddition reactions.

Intramolecular Cyclization of Amino Alcohols

A common and reliable method for constructing the azetidine ring is the intramolecular cyclization of γ-amino alcohols. This typically involves the activation of the hydroxyl group as a good leaving group, followed by nucleophilic attack by the amine.

Experimental Protocol: Synthesis of 1-benzylazetidine from 3-(benzylamino)propan-1-ol

To a solution of 3-(benzylamino)propan-1-ol (1.65 g, 10 mmol) in dichloromethane (50 mL) at 0 °C is added triethylamine (2.02 g, 20 mmol). Methanesulfonyl chloride (1.26 g, 11 mmol) is then added dropwise, and the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction is quenched with water (20 mL), and the organic layer is separated, washed with brine (20 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes 1:4) to afford 1-benzylazetidine.

| Substrate | Reagents | Conditions | Yield (%) | Reference |

| 3-(benzylamino)propan-1-ol | 1. MsCl, Et3N, DCM; 2. H2O | 0 °C to rt, 5 h | 75-85 | General procedure |

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition of imines and alkenes, known as the aza Paternò-Büchi reaction, offers a direct route to substituted azetidines. This reaction is often photochemically mediated and can provide access to complex azetidine scaffolds with high stereoselectivity.

Experimental Protocol: Photochemical [2+2] Cycloaddition of N-benzylidenemethylamine and 2,3-dimethyl-2-butene

A solution of N-benzylidenemethylamine (1.19 g, 10 mmol) and 2,3-dimethyl-2-butene (1.68 g, 20 mmol) in acetonitrile (100 mL) is placed in a quartz reaction vessel. The solution is deoxygenated by bubbling with nitrogen for 30 minutes. The reaction vessel is then irradiated with a high-pressure mercury lamp (λ > 300 nm) for 24 hours at room temperature. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: diethyl ether/hexanes 1:9) to yield the corresponding azetidine.

| Imine | Alkene | Conditions | Yield (%) | Diastereomeric Ratio | Reference |

| N-benzylidenemethylamine | 2,3-dimethyl-2-butene | hv (300 nm), MeCN, 24 h | 60-70 | N/A | General procedure |

| Various imines | Various alkenes | hv, sensitizer | 26-96 | up to >20:1 | [1] |

Synthetic Strategies for Oxetanes

Oxetanes, containing an oxygen atom in the four-membered ring, are valuable as isosteres for carbonyl and gem-dimethyl groups in drug design. Key synthetic methods include the Paternò-Büchi reaction, intramolecular cyclization of 1,3-diols (Williamson ether synthesis), and the ring expansion of epoxides.

Paternò-Büchi Reaction

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane. The reaction is typically carried out using UV light and can be highly regioselective and stereoselective.[2]

Experimental Protocol: Paternò-Büchi Reaction of Benzaldehyde and 2,3-Dimethyl-2-butene

A solution of benzaldehyde (1.06 g, 10 mmol) and 2,3-dimethyl-2-butene (1.68 g, 20 mmol) in benzene (100 mL) is deoxygenated by purging with nitrogen for 30 minutes. The solution is then irradiated in a quartz vessel with a medium-pressure mercury lamp for 48 hours. The solvent is evaporated, and the crude product is purified by distillation under reduced pressure to give the corresponding oxetane.[3]

| Carbonyl | Alkene | Conditions | Yield (%) | Reference |

| Benzaldehyde | 2,3-Dimethyl-2-butene | hv, Benzene, 48 h | 70-80 | [3] |

| Aryl glyoxylates | Various alkenes | Visible light, Ir catalyst | up to 99 | [4] |

Intramolecular Cyclization of 1,3-Diols (Williamson Ether Synthesis)

The intramolecular Williamson ether synthesis is a classical and widely used method for the formation of oxetanes from 1,3-diols. The reaction involves the formation of an alkoxide from one hydroxyl group, which then displaces a leaving group installed at the other hydroxyl position.[5][6]

Experimental Protocol: Synthesis of 2-phenyloxetane from 1-phenylpropane-1,3-diol

To a stirred solution of 1-phenylpropane-1,3-diol (1.52 g, 10 mmol) in dry tetrahydrofuran (THF, 50 mL) at 0 °C is added sodium hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol). The mixture is stirred for 30 minutes, and then p-toluenesulfonyl chloride (2.10 g, 11 mmol) in THF (10 mL) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is carefully quenched with water (10 mL) and extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The crude product is purified by column chromatography (eluent: ethyl acetate/hexanes 1:10) to yield 2-phenyloxetane.[5]

| Diol | Reagents | Conditions | Yield (%) | Reference |

| 1-phenylpropane-1,3-diol | 1. NaH, THF; 2. TsCl | 0 °C to rt, 12.5 h | 80-90 | [5] |

| Various 1,3-diols | Appel reaction (I2, PPh3, imidazole), then base | One-pot | 78-82 | [5] |

Ring Expansion of Epoxides

The ring expansion of epoxides provides a valuable route to oxetanes, particularly for the synthesis of 2-substituted derivatives. This transformation can be achieved using sulfur ylides, such as dimethylsulfoxonium methylide (the Corey-Chaykovsky reagent).[5][7]

Experimental Protocol: Ring Expansion of Styrene Oxide to 2-Phenyloxetane

To a suspension of trimethylsulfoxonium iodide (2.42 g, 11 mmol) in dry dimethyl sulfoxide (DMSO, 20 mL) is added sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) under a nitrogen atmosphere. The mixture is stirred at room temperature for 15 minutes until the evolution of hydrogen ceases. A solution of styrene oxide (1.20 g, 10 mmol) in DMSO (5 mL) is then added dropwise. The reaction mixture is heated at 50 °C for 3 hours. After cooling to room temperature, the reaction is quenched with water (50 mL) and extracted with diethyl ether (3 x 40 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.[5]

| Epoxide | Reagent | Conditions | Yield (%) | Reference |

| Styrene oxide | (CH3)3S(O)I, NaH, DMSO | 50 °C, 3 h | 83-99 | [5] |

| Various 2-substituted epoxides | Dimethylsulfoxonium methylide | rt to 50 °C | 83-99 | [5] |

Synthetic Strategies for Thietanes

Thietanes, sulfur-containing four-membered heterocycles, are found in some natural products and have applications in medicinal and materials chemistry. A primary synthetic route involves the reaction of 1,3-difunctionalized alkanes with a sulfide source.

Cyclization of 1,3-Dihalides with Sodium Sulfide

The reaction of 1,3-dihalopropanes with sodium sulfide is a direct and classical method for the synthesis of the thietane ring.[8][9]

Experimental Protocol: Synthesis of Thietane from 1,3-Dibromopropane

A solution of sodium sulfide nonahydrate (2.40 g, 10 mmol) in ethanol (50 mL) is heated to reflux. To this solution, 1,3-dibromopropane (2.02 g, 10 mmol) is added dropwise over 30 minutes. The reaction mixture is refluxed for an additional 4 hours. After cooling, the mixture is poured into water (100 mL) and extracted with dichloromethane (3 x 30 mL). The combined organic layers are dried over anhydrous magnesium sulfate and the solvent is carefully removed by distillation at atmospheric pressure. The crude thietane is then purified by fractional distillation.[8]

| Dihalide | Sulfide Source | Conditions | Yield (%) | Reference |

| 1,3-Dibromopropane | Na2S·9H2O | Ethanol, reflux, 4.5 h | 40-50 | [8] |

| 1-Bromo-3-chloropropane | Thiourea, NaOH | H2O, reflux, 2 h | 45 | [10] |

Synthetic Strategies for Silacyclobutanes

Silacyclobutanes, containing a silicon atom in the four-membered ring, are useful precursors in organosilicon chemistry due to their ring strain. A common synthetic approach involves the intramolecular cyclization of γ-halopropylsilanes using Grignard reagents.

Intramolecular Cyclization of γ-Chloropropylchlorosilanes